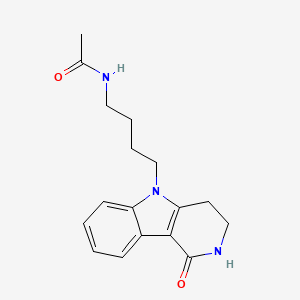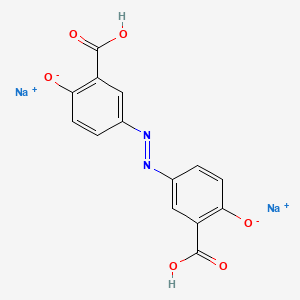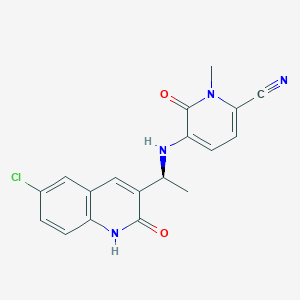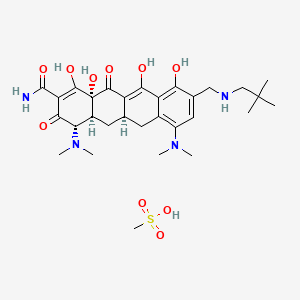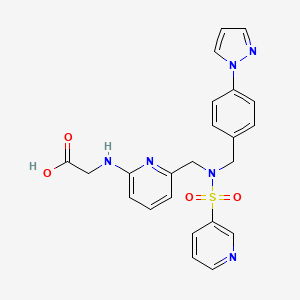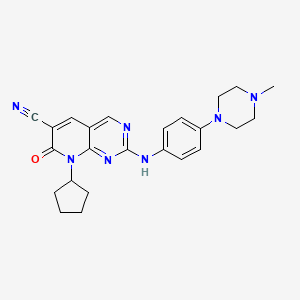![molecular formula C21H27N9O3 B609809 acetic acid;2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide CAS No. 1370261-98-5](/img/structure/B609809.png)
acetic acid;2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide
Overview
Description
Acetic acid;2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and drug discovery. This compound is characterized by its unique structure, which includes a pyrimidine ring, a triazole moiety, and an aminocyclohexyl group. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Mechanism of Action
Target of Action
The primary target of PRT-062607 acetate is the Spleen Tyrosine Kinase (SYK) . SYK is a crucial regulator of immune cell activation in response to the engagement of a variety of receptors . It is an intriguing target for the treatment of inflammatory and autoimmune disorders as well as certain B-cell malignancies .
Mode of Action
PRT-062607 acetate is a highly specific and potent inhibitor of SYK . It exhibits robust anti-inflammatory activity by inhibiting SYK activity in multiple whole-blood assays . The compound has the ability to completely inhibit SYK activity, thereby suppressing immune cell activation .
Biochemical Pathways
PRT-062607 acetate affects several biochemical pathways. It inhibits the phosphorylation of ERK (Y204), AKT (S473), and SYK (Y352) in Ramos cells . It also inhibits BLNK Tyr84 phosphorylation . These inhibitions disrupt the normal signaling pathways in immune cells, leading to a reduction in inflammation and immune response .
Pharmacokinetics
PRT-062607 acetate has a favorable pharmacokinetic (PK) profile . The compound returns to predose levels by 72 hours . It is safe and well-tolerated across the entire range of doses .
Result of Action
The result of PRT-062607 acetate’s action is the suppression of SYK kinase function . This leads to a decrease in immune cell activation, thereby reducing inflammation and potentially alleviating symptoms of inflammatory and autoimmune disorders . It also exhibits potent antitumor activity in tumor xenograft mouse models .
Biochemical Analysis
Biochemical Properties
PRT-062607 acetate interacts with several enzymes and proteins. It has significant activity against multiple kinases, including Fgr, MLK1, Yes, Flt3, PAK5, Lyn, cSRC, Lck, Pyk, and FAK . It inhibits the phosphorylation of ERK (Y204), AKT (S473), and SYK (Y352) in Ramos cells . It also inhibits BLNK Tyr84 phosphorylation in a concentration-dependent manner .
Cellular Effects
PRT-062607 acetate has various effects on different types of cells and cellular processes. It inhibits B cell antigen receptor-mediated B cell signaling and activation, and Fc receptor 1-mediated basophil degranulation . It also decreases cell viability in NHL and CLL . Furthermore, it induces apoptosis in SU-DHL6 cells .
Molecular Mechanism
The molecular mechanism of action of PRT-062607 acetate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It potently inhibits SYK-mediated B-cell receptor signaling . It also inhibits Syk and extracellular signal-regulated kinase phosphorylation after BCR triggering .
Temporal Effects in Laboratory Settings
The effects of PRT-062607 acetate change over time in laboratory settings. It inhibits ERK (Y204) and AKT (S473) phosphorylation, Lyn phosphorylation of SYK at Y352, and BLNK Tyr84 phosphorylation in Ramos cells over a period of 3 days .
Dosage Effects in Animal Models
In animal models, the effects of PRT-062607 acetate vary with different dosages. Oral administration of PRT-062607 acetate produced dose-dependent anti-inflammatory activity in two rodent models of rheumatoid arthritis . It also prevented BCR-mediated splenomegaly and significantly inhibited NHL tumor growth in a xenograft model .
Metabolic Pathways
It is known to interact with several enzymes and proteins, suggesting that it may be involved in multiple metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the triazole and aminocyclohexyl groups. Common reagents used in these reactions include various amines, acids, and coupling agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s biological activity .
Scientific Research Applications
Acetic acid;2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide has several scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research.
Biology: Its potential biological activities, such as anticancer and antimicrobial properties, make it a subject of interest in biological studies.
Medicine: The compound’s potential therapeutic effects are being explored in drug discovery and development, particularly for treating cancer and infectious diseases.
Industry: The compound’s chemical reactivity and stability make it useful in various industrial applications, including the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and triazole-containing molecules. These compounds share structural features with acetic acid;2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide, such as the presence of a pyrimidine ring or a triazole moiety .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
IUPAC Name |
acetic acid;2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N9O.C2H4O2/c20-15-6-1-2-7-16(15)26-19-22-11-14(17(21)29)18(27-19)25-12-4-3-5-13(10-12)28-23-8-9-24-28;1-2(3)4/h3-5,8-11,15-16H,1-2,6-7,20H2,(H2,21,29)(H2,22,25,26,27);1H3,(H,3,4)/t15-,16+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHXQLKRUSVKDD-IDVLALEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CCC(C(C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1CC[C@H]([C@H](C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N9O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1370261-98-5 | |
| Record name | PRT-062607 acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370261985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PRT-062607 ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH537F8103 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




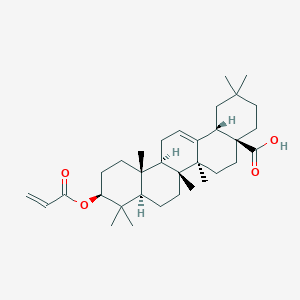

![8,9-Dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B609732.png)
